1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole
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Description
1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole (DFNMP) is a synthetic compound that has been used in a variety of scientific and medical research applications. It is a highly reactive compound that can be used in a variety of chemical and biochemical reactions. DFNMP is a versatile compound that has a wide range of properties, making it a valuable tool for scientists and researchers.
Scientific Research Applications
Organic Synthesis Intermediate
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it a versatile building block in organic chemistry. Researchers can introduce various substituents at the pyrazole ring, leading to a wide range of derivatives with potential pharmacological activities .
Medicinal Chemistry Probe
In medicinal chemistry, this compound could be used as a probe to study biological systems. Due to the presence of difluorobenzyl and nitro groups, it may interact with specific enzymes or receptors, providing insights into their functioning and aiding in the design of new drugs .
Material Science
The difluorobenzyl group can impart unique electronic properties, making the compound of interest in material science. It could be used in the development of organic semiconductors or as a component in photovoltaic cells .
Agricultural Chemistry
Compounds with the pyrazole moiety are often explored for their potential use in agriculture. They can serve as precursors for the synthesis of herbicides, pesticides, or fungicides, contributing to crop protection strategies .
Analytical Chemistry Standard
Due to its well-defined structure, this compound can be used as a standard in analytical chemistry for calibration purposes or as a reference compound in mass spectrometry studies to identify similar organic structures .
Fluorine Chemistry Research
The compound is relevant in fluorine chemistry research due to its difluorobenzyl component. Researchers can explore its reactivity and stability, which are crucial for the development of fluorinated pharmaceuticals and agrochemicals .
Catalysis
In catalysis, the nitro group of this compound could be involved in redox reactions. It might act as a ligand in transition metal complexes that catalyze various organic transformations .
Nanotechnology
The compound’s potential to form self-assembled monolayers on surfaces could be exploited in nanotechnology. It could be used to modify the surface properties of nanoparticles, influencing their interaction with biological systems or their catalytic activity .
properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-8-2-1-7(9(12)5-8)6-14-4-3-10(13-14)15(16)17/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGBCZZXEFBOLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN2C=CC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole |
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